Cas no 95035-38-4 (2H-benzotriazole-5,6-diol)
2H-benzotriazole-5,6-diol Chemical and Physical Properties
Names and Identifiers
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- EN300-4421814
- SCHEMBL10398572
- 95035-38-4
- OC1=CC2=C(NN=N2)C=C1O
- 1H-1,2,3-benzotriazole-5,6-diol
- 2H-benzotriazole-5,6-diol
- 1H-Benzo[d][1,2,3]triazole-5,6-diol
-
- Inchi: 1S/C6H5N3O2/c10-5-1-3-4(2-6(5)11)8-9-7-3/h1-2,10-11H,(H,7,8,9)
- InChI Key: UIKIGTBGYAQOMG-UHFFFAOYSA-N
- SMILES: OC1C(=CC2C(C=1)=NNN=2)O
Computed Properties
- Exact Mass: 151.038176411g/mol
- Monoisotopic Mass: 151.038176411g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 139
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 82Ų
2H-benzotriazole-5,6-diol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-4421814-0.05g |
1H-1,2,3-benzotriazole-5,6-diol |
95035-38-4 | 95% | 0.05g |
$216.0 | 2023-05-31 | |
| Enamine | EN300-4421814-0.1g |
1H-1,2,3-benzotriazole-5,6-diol |
95035-38-4 | 95% | 0.1g |
$322.0 | 2023-05-31 | |
| Enamine | EN300-4421814-0.25g |
1H-1,2,3-benzotriazole-5,6-diol |
95035-38-4 | 95% | 0.25g |
$459.0 | 2023-05-31 | |
| Enamine | EN300-4421814-0.5g |
1H-1,2,3-benzotriazole-5,6-diol |
95035-38-4 | 95% | 0.5g |
$723.0 | 2023-05-31 | |
| Enamine | EN300-4421814-1.0g |
1H-1,2,3-benzotriazole-5,6-diol |
95035-38-4 | 95% | 1g |
$928.0 | 2023-05-31 | |
| Enamine | EN300-4421814-2.5g |
1H-1,2,3-benzotriazole-5,6-diol |
95035-38-4 | 95% | 2.5g |
$1819.0 | 2023-05-31 | |
| Enamine | EN300-4421814-5.0g |
1H-1,2,3-benzotriazole-5,6-diol |
95035-38-4 | 95% | 5g |
$2692.0 | 2023-05-31 | |
| Enamine | EN300-4421814-10.0g |
1H-1,2,3-benzotriazole-5,6-diol |
95035-38-4 | 95% | 10g |
$3992.0 | 2023-05-31 | |
| 1PlusChem | 1P028PK5-50mg |
1H-1,2,3-benzotriazole-5,6-diol |
95035-38-4 | 95% | 50mg |
$320.00 | 2024-04-19 | |
| 1PlusChem | 1P028PK5-100mg |
1H-1,2,3-benzotriazole-5,6-diol |
95035-38-4 | 95% | 100mg |
$460.00 | 2024-04-19 |
2H-benzotriazole-5,6-diol Related Literature
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
Additional information on 2H-benzotriazole-5,6-diol
Introduction to 2H-benzotriazole-5,6-diol (CAS No. 95035-38-4)
2H-benzotriazole-5,6-diol, identified by the chemical identifier CAS No. 95035-38-4, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural properties and potential applications. This compound belongs to the benzotriazole family, which is known for its broad spectrum of biological activities. The presence of two hydroxyl groups in its molecular structure enhances its reactivity, making it a valuable intermediate in the synthesis of various pharmacologically active molecules.
The molecular formula of 2H-benzotriazole-5,6-diol is C₆H₆N₂O₂, and it exhibits a molecular weight of approximately 138.12 g/mol. The compound typically appears as a white to off-white crystalline solid, soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its solubility profile makes it suitable for various applications in solution-based chemical reactions and formulations.
In recent years, 2H-benzotriazole-5,6-diol has been extensively studied for its potential role in medicinal chemistry. One of the most compelling aspects of this compound is its ability to act as a precursor in the synthesis of more complex molecules. For instance, it has been utilized in the development of novel antimicrobial agents and anticancer drugs. The hydroxyl groups on the benzotriazole ring provide sites for further functionalization, allowing chemists to tailor the compound's properties for specific applications.
Recent research has highlighted the significance of 2H-benzotriazole-5,6-diol in the context of drug discovery. Studies have demonstrated its utility in the design of small-molecule inhibitors targeting various biological pathways. For example, derivatives of this compound have shown promise in inhibiting enzymes involved in inflammation and oxidative stress, which are key factors in numerous diseases. The ability to modify the benzotriazole core while retaining its inherent biological activity makes it an attractive scaffold for medicinal chemists.
The pharmacological properties of 2H-benzotriazole-5,6-diol have been further explored through computational modeling and experimental validation. Researchers have leveraged computational techniques to predict how different modifications to the molecule might affect its binding affinity to biological targets. These predictions have been validated through experimental assays, confirming that certain derivatives exhibit enhanced efficacy compared to their parent compound.
Moreover, the environmental and industrial applications of 2H-benzotriazole-5,6-diol are also noteworthy. The compound has been investigated for its potential use as a corrosion inhibitor due to its ability to form stable complexes with metal surfaces. This property makes it a candidate for protective coatings in industrial settings where metal degradation is a concern. Additionally, its stability under various conditions enhances its suitability for long-term storage and transportation.
The synthesis of 2H-benzotriazole-5,6-diol involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include cyclization reactions followed by hydroxylation steps. Advances in synthetic methodologies have enabled more efficient production processes, making this compound more accessible for research and commercial applications.
In conclusion, 2H-benzotriazole-5,6-diol (CAS No. 95035-38-4) is a versatile and highly functional compound with significant implications in pharmaceuticals, materials science, and industrial chemistry. Its unique structural features and reactivity make it a valuable building block for synthesizing novel compounds with therapeutic potential. As research continues to uncover new applications for this molecule, its importance in science and industry is likely to grow further.
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